

Application Note: Characterization of Ferensimycin B by Mass Spectrometry

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Compound of Interest

Compound Name: *Ferensimycin B*

Cat. No.: B1206063

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Introduction

Ferensimycin B is a polyether antibiotic belonging to the sesterterpenoid class of natural products.^[1] Isolated from *Streptomyces* sp., it exhibits activity against Gram-positive bacteria.^[2] As with other polyether antibiotics, **Ferensimycin B** plays a significant role in veterinary medicine, particularly in the prevention of coccidiosis in poultry. The structural elucidation and quantitative analysis of **Ferensimycin B** are crucial for drug development, quality control, and residue monitoring. Mass spectrometry, with its high sensitivity and specificity, has emerged as an indispensable tool for the comprehensive characterization of this complex molecule. This application note provides detailed protocols for the analysis of **Ferensimycin B** using Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS).

Molecular Properties

A fundamental step in the mass spectrometric analysis of any compound is the determination of its key molecular properties. For **Ferensimycin B**, these are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₃₅ H ₆₂ O ₁₀	[1][3]
Average Molecular Weight	642.9 g/mol	[1]
Monoisotopic Mass	642.4343 Da	[3]
Common Adducts	[M+H] ⁺ , [M+Na] ⁺ , [M-H] ⁻	[3]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

For the analysis of **Ferensimycin B** from complex matrices such as animal tissues or fermentation broths, a robust sample clean-up and concentration step is essential. Solid-phase extraction is a widely adopted technique for this purpose.^{[4][5]}

Materials:

- SPE Cartridges (e.g., C18, 500 mg, 6 mL)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (0.1%)
- Sample lysate or extract

Protocol:

- Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the column.
- Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1-2 mL/min).
- Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
- Elution: Elute the bound **Ferensimycin B** with 5 mL of acetonitrile.
- Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the cornerstone for the separation and detection of **Ferensimycin B**.^{[4][6]} The following protocol outlines a typical reversed-phase HPLC method coupled to a high-resolution mass spectrometer.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Parameters:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient:
 - 0-2 min: 60% B
 - 2-10 min: 60-95% B
 - 10-12 min: 95% B
 - 12-12.1 min: 95-60% B
 - 12.1-15 min: 60% B
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μ L

MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+)

- Capillary Voltage: 3.5 kV
- Source Temperature: 120°C
- Desolvation Temperature: 350°C
- Cone Gas Flow: 50 L/hr
- Desolvation Gas Flow: 800 L/hr
- Scan Range: m/z 100-1000

Data Presentation: Quantitative Analysis

The accurate mass measurement of the molecular ion and its common adducts is critical for the confident identification of **Ferensimycin B**. The following table presents the theoretical and expected experimental m/z values for various adducts of **Ferensimycin B**.

Adduct	Theoretical m/z	Expected Experimental m/z
[M+H] ⁺	643.4416	643.4416 ± 5 ppm
[M+Na] ⁺	665.4235	665.4235 ± 5 ppm
[M+K] ⁺	681.3975	681.3975 ± 5 ppm
[M-H] ⁻	641.4270	641.4270 ± 5 ppm

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) provides valuable structural information through the controlled fragmentation of a selected precursor ion.^{[7][8]} This is instrumental in confirming the identity of **Ferensimycin B** and distinguishing it from its isomers and related compounds.

MS/MS Protocol:

- Perform a full scan MS experiment to identify the precursor ion of interest (e.g., $[M+H]^+$ at m/z 643.44).
- Select the precursor ion using the quadrupole.
- Induce fragmentation in the collision cell using an inert gas (e.g., argon).
- Vary the collision energy (e.g., 10-40 eV) to optimize the fragmentation pattern.
- Acquire the product ion spectrum in the final mass analyzer.

Expected Fragmentation Pattern:

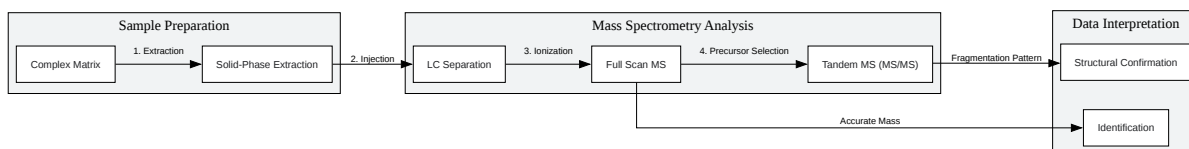
The fragmentation of polyether antibiotics is complex and can involve cleavages of the ether linkages, dehydration events, and rearrangements. While a detailed experimental fragmentation pattern for **Ferensimycin B** is not readily available in the literature, based on the analysis of similar polyether antibiotics, the following table outlines a predicted fragmentation pattern for the $[M+H]^+$ ion.

Precursor Ion (m/z)	Product Ion (m/z)	Proposed Neutral Loss
643.44	625.43	H ₂ O
643.44	607.42	2(H ₂ O)
643.44	589.41	3(H ₂ O)
643.44	Varies	Cleavage of ether bonds
643.44	Varies	Decarboxylation

Visualizations

Experimental Workflow

The overall workflow for the characterization of **Ferensimycin B** using mass spectrometry is depicted in the following diagram.

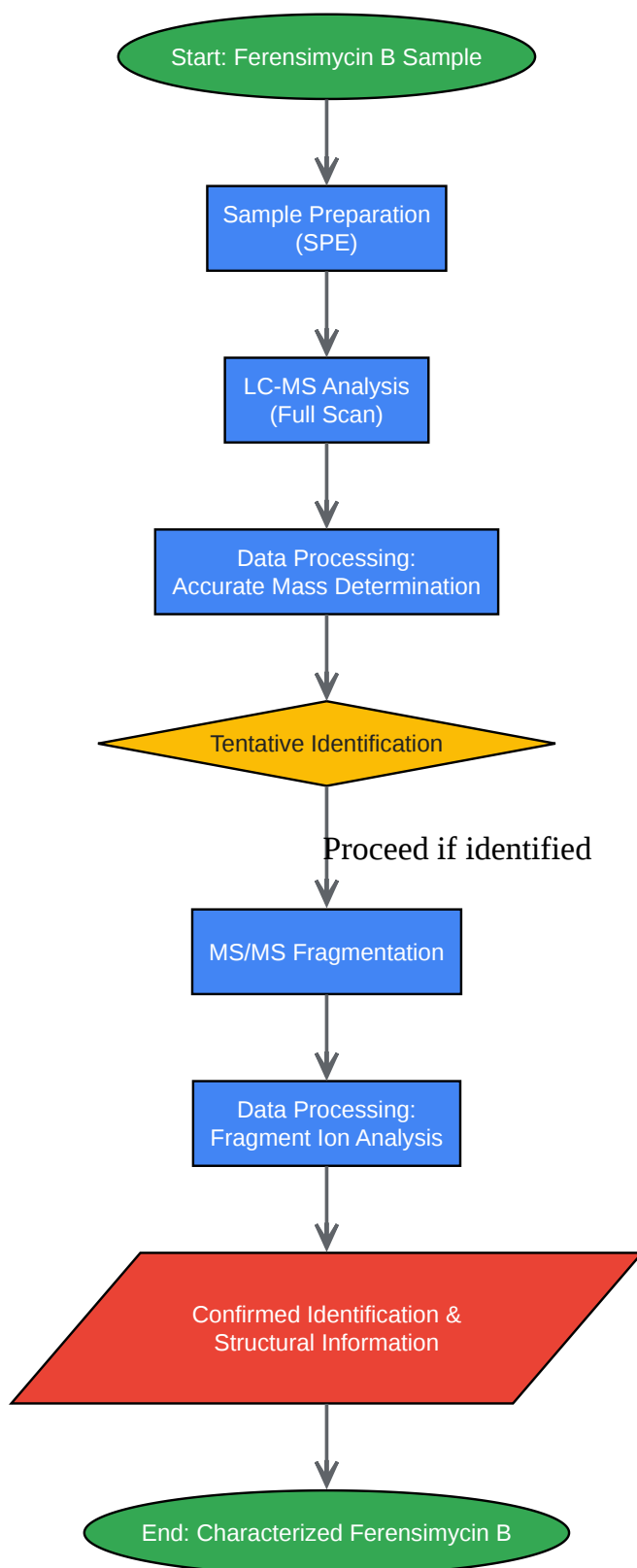


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Caption: Workflow for **Ferensimycin B** characterization.

Logical Relationship of Analytical Steps

The following diagram illustrates the logical progression and relationship between the key analytical steps.



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Caption: Logical flow of **Ferensimycin B** analysis.

Conclusion

This application note details a comprehensive approach for the characterization of **Ferensimycin B** using modern mass spectrometry techniques. The provided protocols for sample preparation, LC-MS, and MS/MS analysis, in conjunction with the presented data tables and workflows, offer a robust framework for researchers, scientists, and drug development professionals. The high sensitivity and specificity of mass spectrometry make it an invaluable tool for the unambiguous identification and structural elucidation of **Ferensimycin B**, ensuring the quality and safety of its applications.

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